molecular formula C6H11F3O B1489385 2-Ethyl-4,4,4-trifluorobutanol CAS No. 769169-20-2

2-Ethyl-4,4,4-trifluorobutanol

Cat. No. B1489385
M. Wt: 156.15 g/mol
InChI Key: JBWIHPRWPZNPMP-UHFFFAOYSA-N
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Description

“4,4,4-Trifluorobutanol” is a chemical compound with the molecular formula C4H7F3O . It has a molecular weight of 128.0930 . Another related compound is “Ethyl 4,4,4-trifluorobutyrate” with the molecular formula C6H9F3O2 .


Molecular Structure Analysis

The molecular structure of “4,4,4-Trifluorobutanol” consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The molecular structure of “Ethyl 4,4,4-trifluorobutyrate” consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“4,4,4-Trifluorobutanol” has a density of 1.2±0.1 g/cm3, a boiling point of 55.5±35.0 °C at 760 mmHg, and a vapor pressure of 188.0±0.2 mmHg at 25°C .

Scientific Research Applications

Enzymatic Synthesis and Selectivity

  • The biocatalyst Candida parapsilosis ATCC 7330 has been utilized for the preparation of optically pure derivatives of 2-Ethyl-4,4,4-trifluorobutanol, showcasing the enzyme's capability to deracemize racemic alcohols and reduce prochiral ketones to their corresponding alcohols with high enantiomeric excess and yield (Venkataraman & Chadha, 2015).

Inhibition and Radical Scavenging

  • A new class of carboxylesterase inhibitors, which also possess high radical-scavenging activity, has been synthesized from 2-Ethyl-4,4,4-trifluorobutanol derivatives. These compounds have shown effectiveness and selectivity towards carboxylesterase without significantly inhibiting cholinesterases, highlighting their potential in medicinal chemistry (Khudina et al., 2019).

Organocatalytic Synthesis

  • The organocatalytic in situ generation of trifluoroacetaldehyde from its hemiacetal, followed by an asymmetric direct aldol reaction, provides a concise method for synthesizing 2-substituted 4,4,4-trifluorobutane-1,3-diols. This showcases an efficient approach to producing enantioselective compounds (Funabiki et al., 2015).

Material Science Applications

  • Ethyl 4,4,4-trifluorobutyrate has been used as an additive to enhance the performance of Ni-rich cathodes and graphite anodes in lithium-ion batteries. The addition of this compound leads to significant improvements in capacity retention and discharge efficiency, demonstrating its utility in improving battery technology (Kim et al., 2018).

Fluorescent Probing

  • A carbazole derivative based on 2-Ethyl-4,4,4-trifluorobutanol has been applied as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This highlights the compound's utility in polymer science for observing and analyzing polymerization kinetics and dynamics (Ortyl et al., 2014).

Safety And Hazards

“4,4,4-Trifluorobutanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4,4,4-trifluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWIHPRWPZNPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4,4-trifluorobutan-1-ol

Synthesis routes and methods

Procedure details

A solution of LAH (2.74 g, 72.3 mmol) in Et2O (230 mL) was stirred under nitrogen at 0° C. 2-Ethyl-4,4,4-trifluorobutyric acid (12.3 g, 72.3 mmol) in Et2O (20 mL) was added dropwise, and the solution stirred for 15 min at 0° C. and then 2 h at 25° C. After this time period, the solution was quenched with the dropwise addition of H2O (2.74 mL), 15% NaOH (2.74 mL), and H2O (8.22 mL) with efficient stirring. Solid Na2SO4 was added to dry the solvent, and the resulting mixture was stirred for 1 h. The resulting slurry was filtered, and the filter cake washed with excess Et2O. After concentration, the crude product was purified by the Biotage Flash™ 40 chromatography instrument, eluent: 20:80 to 30:70 Et2O:PE to obtain 2-ethyl-4,4,4-trifluorobutanol as an oil (6.18 g, 55% yield for two steps).
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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